2-Bromo-5-propoxypyridine

描述

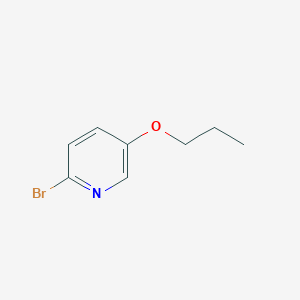

2-Bromo-5-propoxypyridine (CAS 1144110-15-5) is a brominated pyridine derivative featuring a bromine atom at the 2-position and a propoxy group (–OCH₂CH₂CH₃) at the 5-position of the pyridine ring. It is characterized by high purity (98%) and is cataloged under the molecular formula C₈H₁₀BrNO, with a molecular weight of 216.08 g/mol (estimated) . The compound is primarily utilized as an intermediate in organic synthesis, particularly in cross-coupling reactions (e.g., Suzuki-Miyaura reactions) due to the reactivity of the bromine substituent.

属性

IUPAC Name |

2-bromo-5-propoxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrNO/c1-2-5-11-7-3-4-8(9)10-6-7/h3-4,6H,2,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYYGEMJWLYTXMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CN=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701312233 | |

| Record name | 2-Bromo-5-propoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701312233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1144110-15-5 | |

| Record name | 2-Bromo-5-propoxypyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1144110-15-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-5-propoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701312233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Starting from 5-Hydroxy-2-bromopyridine

A practical approach is to start from 2-bromo-5-hydroxypyridine or related intermediates and convert the hydroxyl group into a propoxy group via nucleophilic substitution or Williamson ether synthesis.

- Step 1: Synthesis of 2-bromo-5-hydroxypyridine by selective bromination or from 2,5-dibromopyridine with controlled substitution.

- Step 2: Alkylation of the 5-hydroxyl group with a propyl halide (e.g., propyl bromide or propyl chloride) under basic conditions to form this compound.

This method ensures regioselectivity by first introducing the bromine and hydroxyl groups and then selectively converting the hydroxyl to the propoxy group.

Direct Bromination of 5-propoxypyridine

Alternatively, this compound can be prepared by brominating 5-propoxypyridine at the 2-position using brominating agents such as bromine (Br2) or N-bromosuccinimide (NBS) under controlled conditions.

- The reaction is typically carried out in an inert atmosphere (e.g., nitrogen) to avoid side reactions.

- Solvents like carbon tetrachloride, dichloromethane, or ethyl acetate are used.

- Temperature control is critical to achieve selective bromination at the 2-position without affecting the propoxy substituent.

Detailed Synthetic Example: Bromination of 5-propoxypyridine

While direct literature on this compound is limited, analogous compounds such as 2-bromo-5-propylpyridine and 2-bromo-5-methoxypyridine provide insight into the preparation methods.

| Parameter | Typical Conditions for Bromination of 5-Substituted Pyridine |

|---|---|

| Starting material | 5-propoxypyridine |

| Brominating agent | Bromine (Br2) or N-bromosuccinimide (NBS) |

| Solvent | Carbon tetrachloride, dichloromethane, or ethyl acetate |

| Temperature | 0 to room temperature, sometimes under cooling (-10 to 0 °C) |

| Atmosphere | Inert gas (N2 or Ar) |

| Reaction time | 1 to 3 hours |

| Work-up | Extraction, washing, drying over anhydrous sodium sulfate, purification by chromatography or crystallization |

Research Findings and Data Summary

| Method | Key Reagents & Conditions | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|

| Bromination of 5-propoxypyridine | Br2 or NBS, inert atmosphere, CCl4 or CH2Cl2, 0-25 °C | 60-80 | >95 | Requires careful temperature control |

| Alkylation of 2-bromo-5-hydroxypyridine | Propyl bromide, base (NaH or K2CO3), DMF, reflux | 70-85 | >98 | Williamson ether synthesis, regioselective |

| Grignard reaction on 2,5-dibromopyridine | Isopropylmagnesium chloride, DMF, inert atmosphere | 75-85 | 98-99 | Adapted from 2-bromo-5-aldehyde pyridine prep |

Summary of Key Considerations

- Regioselectivity: Achieving substitution specifically at the 2- and 5-positions requires careful choice of starting materials and reaction conditions.

- Reaction Atmosphere: Protective inert atmospheres (nitrogen or argon) prevent side reactions.

- Temperature Control: Low temperatures (0-20 °C) favor selective bromination and Grignard reactions.

- Purification: Crystallization and chromatographic techniques are essential to obtain high-purity products.

- Scalability: Methods involving Grignard reagents and controlled bromination are amenable to industrial scale-up.

化学反应分析

Types of Reactions

2-Bromo-5-propoxypyridine undergoes several types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, where it reacts with boronic acids to form carbon-carbon bonds.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides.

Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

科学研究应用

Medicinal Chemistry

2-Bromo-5-propoxypyridine has been investigated for its potential therapeutic properties, particularly in drug development. Its structure allows for modifications that can enhance bioactivity against various diseases.

- Antimicrobial Activity : Studies have indicated that pyridine derivatives can exhibit significant antimicrobial properties. Research has shown that compounds similar to this compound possess activity against bacterial strains such as Escherichia coli and Staphylococcus aureus .

- Anticancer Properties : The compound is being explored as a potential anticancer agent due to its ability to interact with specific biological pathways involved in tumor growth .

Organic Synthesis

As a versatile intermediate, this compound plays a crucial role in the synthesis of various organic compounds.

- Building Block for Complex Molecules : It serves as a precursor for synthesizing other heterocyclic compounds, which are essential in developing new pharmaceuticals .

- Reactivity in Coupling Reactions : The bromine atom makes it suitable for nucleophilic substitution reactions, facilitating the formation of biaryl compounds .

Case Study 1: Antimicrobial Development

A study conducted by Tamilvendan et al. synthesized Mannich bases from pyridine derivatives, including variations of this compound. These compounds showed promising antimicrobial activity against several pathogens, indicating the potential of pyridine derivatives in developing new antibiotics .

Case Study 2: Anticancer Research

Research published in MDPI highlighted the use of pyridine derivatives in targeting cancer cells. The study focused on modifying the structure of this compound to enhance its interaction with cancer cell receptors, showing potential as a therapeutic agent against specific types of cancer .

作用机制

The mechanism of action of 2-Bromo-5-propoxypyridine largely depends on its application. In chemical reactions, it acts as a substrate that undergoes various transformations. In biological systems, its derivatives may interact with specific molecular targets, such as enzymes or receptors, to exert their effects. The exact pathways involved can vary widely depending on the specific derivative and its intended use .

相似化合物的比较

Research Findings

- Purity Advantage : this compound’s 98% purity ensures reliable performance in sensitive reactions, outperforming lower-purity isomers (e.g., 3-Bromo-5-propoxypyridine at 97%) .

- Positional Effects : Bromine at the 2-position enhances coupling efficiency compared to 3- or 5-bromo isomers in Suzuki reactions .

生物活性

2-Bromo-5-propoxypyridine is an organic compound with the molecular formula C8H10BrNO, characterized by a bromine substituent at the 2-position and a propoxy group at the 5-position of the pyridine ring. This compound has garnered attention in both synthetic chemistry and biological research due to its potential applications in drug development and its role in various biochemical pathways.

The biological activity of this compound is primarily attributed to its ability to participate in palladium-catalyzed cross-coupling reactions, notably the Suzuki–Miyaura (SM) reaction. This mechanism facilitates the formation of carbon-carbon bonds, which are essential for synthesizing complex organic molecules, including pharmaceuticals.

Target Enzymes and Pathways

Research indicates that this compound interacts with specific enzymes and proteins, influencing various cellular processes:

- Enzyme Interaction : The compound can bind to enzymes, potentially leading to inhibition or activation, thus affecting metabolic pathways.

- Gene Expression : It has been shown to alter gene expression profiles in various cell types, impacting cellular behavior and function.

The compound exhibits several biochemical properties that contribute to its biological activity:

- Cellular Effects : Studies have demonstrated that this compound can influence cell signaling pathways and metabolic processes, which may lead to changes in cellular responses.

- Dosage Effects : The effects of this compound vary significantly with dosage. Low concentrations may exhibit beneficial effects, while high concentrations can be toxic.

Case Studies

- Cell Line Studies : In vitro studies using cancer cell lines have shown that this compound can inhibit cell proliferation at certain concentrations, suggesting potential anticancer properties.

- Animal Models : Research involving animal models has indicated that the compound's effects are dose-dependent, with lower doses promoting metabolic activity and higher doses leading to cytotoxicity.

Applications in Drug Development

The compound serves as a precursor for synthesizing biologically active derivatives that may target specific therapeutic areas:

- Anticancer Agents : Ongoing research is exploring its derivatives as potential candidates for cancer treatment.

- Enzyme Activators : Some studies suggest that it may act as an activator for glucose kinase, indicating potential applications in metabolic disorders.

Comparative Analysis

Below is a comparison table highlighting key properties and activities of this compound relative to similar compounds:

| Property/Activity | This compound | Similar Compound A | Similar Compound B |

|---|---|---|---|

| Molecular Formula | C8H10BrNO | C8H9BrN | C8H11BrN |

| Mechanism of Action | SM Cross-Coupling | SM Cross-Coupling | Direct Enzyme Inhibition |

| Anticancer Activity | Yes (dose-dependent) | Yes (high efficacy) | No |

| Enzyme Interaction | Yes | Yes | Limited |

| Toxicity Profile | Moderate at high doses | High | Low |

常见问题

Q. What mechanistic insights explain the regioselectivity of nucleophilic substitutions on this compound?

- Methodological Answer : Electron-donating propoxy groups activate the 4-position for SNAr (nucleophilic aromatic substitution), while steric effects direct nucleophiles to the 6-position. Computational NBO (natural bond orbital) analysis quantifies charge distribution, guiding predictive models for substitution patterns .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。